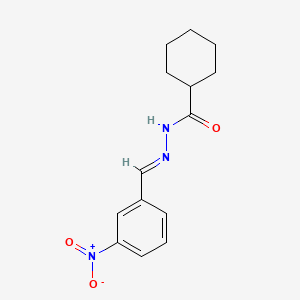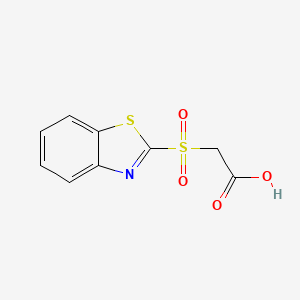
Sunset Yellow FCF, analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Its chemical formula is C16H10N2Na2O7S2, and it has a molecular weight of 452.37 g/mol . This compound is also utilized in various analytical applications due to its stability and well-defined properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sunset Yellow FCF is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by coupling with a suitable aromatic compound. The typical synthetic route involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol-6,8-disulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of Sunset Yellow FCF follows similar steps but on a larger scale, with precise control over reaction conditions to ensure high yield and purity. The process involves:
Large-scale Diazotization: Using industrial-grade aniline and nitrous acid.
Coupling in Alkaline Medium: Ensuring complete reaction and minimizing by-products.
Purification: The crude dye is purified through crystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sunset Yellow FCF undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation Products: Sulfonated aromatic compounds.
Reduction Products: Aniline derivatives.
Substitution Products: Halogenated azo dyes.
Wissenschaftliche Forschungsanwendungen
Sunset Yellow FCF is widely used in scientific research due to its distinct properties:
Analytical Chemistry: Used as a standard in high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the quantification of food dyes.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential effects on human health, including allergenicity and toxicity studies.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and cleaning products.
Wirkmechanismus
The primary mechanism by which Sunset Yellow FCF exerts its effects is through its interaction with biological molecules. The azo bond in the dye can undergo metabolic reduction in the body, leading to the formation of aromatic amines, which can interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways, potentially affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Sunset Yellow FCF is compared with other azo dyes such as:
Allura Red AC: Another widely used food dye with similar applications but different color properties.
Tartrazine: A yellow azo dye used in food and pharmaceuticals.
Quinoline Yellow WS: A water-soluble dye used in similar applications but with different chemical properties.
Uniqueness: Sunset Yellow FCF is unique due to its specific color properties, stability, and well-defined analytical standards, making it a preferred choice in various applications.
Eigenschaften
Molekularformel |
C16H12N2Na2O7S2 |
|---|---|
Molekulargewicht |
454.4 g/mol |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);; |
InChI-Schlüssel |
AUGXBTCWEOTPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)


